REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([N:11]([CH3:13])[CH3:12])(=[O:10])=[O:9])=[CH:4][CH:3]=1.[I:14]I>CCO.S([O-])([O-])(=O)=O.[Ag+2]>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([N:11]([CH3:13])[CH3:12])(=[O:10])=[O:9])=[CH:4][C:3]=1[I:14] |f:3.4|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)S(=O)(=O)N(C)C
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
165 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)([O-])[O-].[Ag+2]
|
Name
|
|
Quantity
|
0.76 g
|
Type
|
reactant
|
Smiles
|
II
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
of stirring at 50° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The same addition
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at 50° C. for 16 h
|
Duration
|
16 h
|
Type
|
STIRRING
|
Details
|
the mixture stirred at 50° C. for 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
before being filtered through Celite®
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo, and EtOH (70 mL)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
The suspension was stirred at 50° C. for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to r.t.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=C1)S(=O)(=O)N(C)C)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.7 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 165.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |